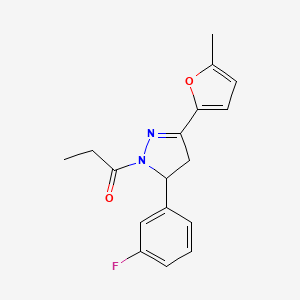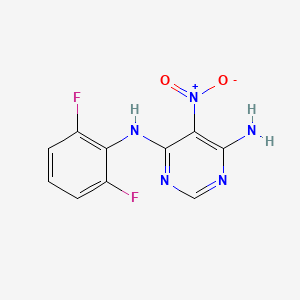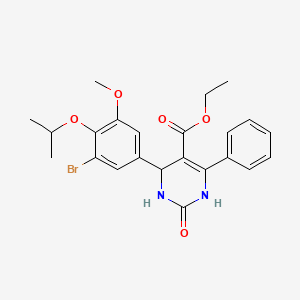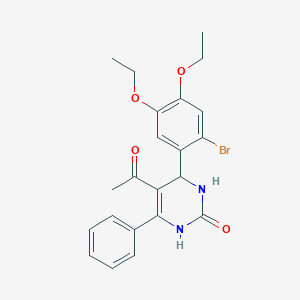![molecular formula C15H21Cl2NO B4139069 N-[2-(allyloxy)-5-chlorobenzyl]cyclopentanamine hydrochloride](/img/structure/B4139069.png)
N-[2-(allyloxy)-5-chlorobenzyl]cyclopentanamine hydrochloride
Übersicht
Beschreibung
N-[2-(allyloxy)-5-chlorobenzyl]cyclopentanamine hydrochloride, commonly known as PAC, is a chemical compound that has been gaining attention in scientific research. This compound belongs to the family of arylcyclohexylamines, which are known for their pharmacological properties. PAC has been synthesized through various methods and has shown promising results in various scientific studies.
Wirkmechanismus
PAC acts as an antagonist at the NMDA receptor, which blocks the binding of glutamate to the receptor. This results in the inhibition of calcium influx into the neuron, which is responsible for the activation of various signaling pathways. PAC also inhibits the dopamine transporter, which increases the concentration of dopamine in the synaptic cleft. These mechanisms of action have been studied extensively in vitro and in vivo, and have shown promising results in the treatment of neurological disorders.
Biochemical and Physiological Effects:
PAC has been shown to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory processes. PAC has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These effects have been studied in various animal models and have shown potential for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
PAC has several advantages for lab experiments. It is a well-characterized compound that can be synthesized in high yields and purity. It has also been extensively studied for its pharmacological properties, which makes it a potential candidate for the treatment of neurological disorders. However, PAC has some limitations for lab experiments. It has been found to have a narrow therapeutic window, which means that it can have toxic effects at higher doses. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of PAC. One potential direction is the development of PAC analogs that have improved pharmacological properties. Another direction is the study of PAC in combination with other drugs for the treatment of neurological disorders. The use of PAC in drug delivery systems is also an area of interest. Finally, the study of the long-term effects of PAC on the brain is an important direction for future research.
Wissenschaftliche Forschungsanwendungen
PAC has been extensively studied for its pharmacological properties. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. PAC has also been shown to have an inhibitory effect on the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. These properties make PAC a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(5-chloro-2-prop-2-enoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO.ClH/c1-2-9-18-15-8-7-13(16)10-12(15)11-17-14-5-3-4-6-14;/h2,7-8,10,14,17H,1,3-6,9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKRJFFZPXHCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)CNC2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(allyloxy)-5-chlorobenzyl]cyclopentanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4138993.png)

![2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4139011.png)
![5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4139012.png)
![1-[(4-methoxybenzyl)thio]-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4139018.png)

![1-benzyl-4-({[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4139041.png)

![N-cyclopropyl-3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4139048.png)
![3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B4139050.png)


![ethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4139077.png)
![3-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl]-2H-chromen-2-one](/img/structure/B4139083.png)